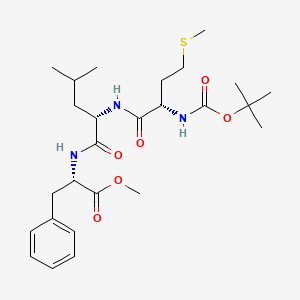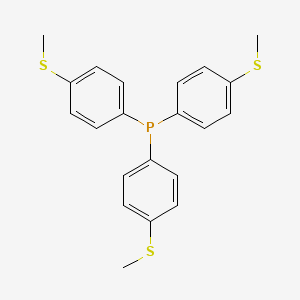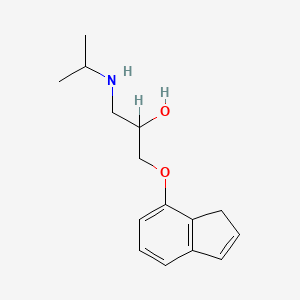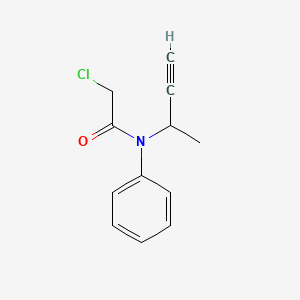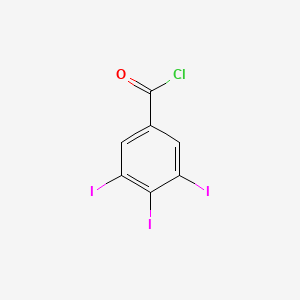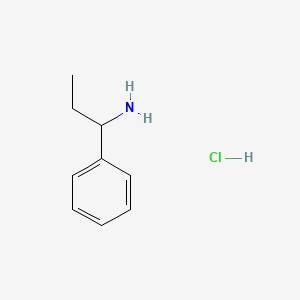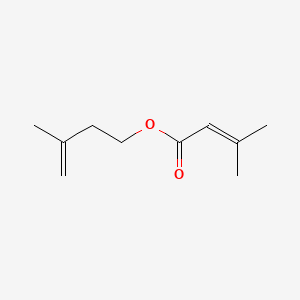
2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester is a natural product found in Callitropsis nootkatensis with data available.
Scientific Research Applications
Chirality Transfer in Synthesis : The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, a related compound, demonstrates complete asymmetric transfer and high erythroselectivity. This process is crucial for the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).
Regioselective Deprotonation : Research on the stereospecific synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid demonstrates the importance of regioselective deprotonation in the production of these compounds (Harris & Weiler, 1984).
Selective Substitution on Unsaturated Esters : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes highly selective gamma substitution, representing a critical development in the manipulation of α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).
Chemoenzymatic Synthesis Studies : Chemoenzymatic synthesis of 2-benzyl-3-butenoic acid shows the potential for combining chemical and biological methods to achieve specific organic synthesis goals (Borys, Paprocki, Koszelewski, & Ostaszewski, 2018).
Polymer Chemistry Applications : The compound has significant applications in polymer chemistry, particularly in the preparation of poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) copolymers, which are potential precursors for high-performance carbon fibers (Ju, Luo, Zhang, & Ge, 2014).
Catalysis in Organic Reactions : The compound is involved in catalytic systems for organic reactions, such as the alkoxycarbonylation of alkynes, indicating its role in facilitating complex organic transformations (Scrivanti, Beghetto, Campagna, Zanato, & Matteoli, 1998).
Environmental Chemistry Studies : It has been studied in the context of environmental chemistry, particularly regarding the reaction of NO3 radicals with α,β-unsaturated esters and ketones, which is important for understanding atmospheric chemical processes (Canosa-mas, Flugge, King, & Wayne, 2005).
Properties
CAS No. |
72928-35-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylbut-3-enyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7H,1,5-6H2,2-4H3 |
InChI Key |
GRTNNHGFEQUXEO-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OCCC(=C)C)C |
Canonical SMILES |
CC(=CC(=O)OCCC(=C)C)C |
| 72928-35-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



